Patavine

Description

Properties

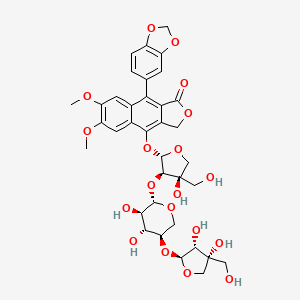

Molecular Formula |

C36H40O19 |

|---|---|

Molecular Weight |

776.7 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3-[(2S,3R,4R,5R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C36H40O19/c1-45-20-6-16-17(7-21(20)46-2)28(18-8-47-31(42)25(18)24(16)15-3-4-19-22(5-15)52-14-51-19)54-34-30(36(44,11-38)13-50-34)55-32-27(40)26(39)23(9-48-32)53-33-29(41)35(43,10-37)12-49-33/h3-7,23,26-27,29-30,32-34,37-41,43-44H,8-14H2,1-2H3/t23-,26+,27-,29+,30+,32+,33+,34+,35-,36-/m1/s1 |

InChI Key |

FSCCKDWQFMYRMK-HAHZXOOESA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)OC6C(C(CO6)(CO)O)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC |

Synonyms |

patavine |

Origin of Product |

United States |

Foundational & Exploratory

Olopatadine's Mechanism of Action on Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine is a well-established therapeutic agent for allergic conjunctivitis and rhinitis, exhibiting a dual mechanism of action that contributes to its clinical efficacy.[1][2][3] Primarily, it functions as a potent and selective antagonist of the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby mitigating the classic symptoms of allergic response.[1][4] Concurrently, olopatadine demonstrates significant mast cell stabilizing properties, preventing the release of histamine and other pro-inflammatory mediators.[2][5] This guide provides an in-depth technical overview of olopatadine's interaction with the H1 receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Analysis of Olopatadine's H1 Receptor Interaction

The affinity and functional antagonism of olopatadine at the histamine H1 receptor have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative parameters, providing a comparative perspective on its potency and selectivity.

Table 1: Receptor Binding Affinity of Olopatadine

| Receptor | Ligand Used in Assay | Kᵢ (nM) | Source |

| Histamine H1 | [³H]pyrilamine | 41.1 ± 6.0 | [6] |

| Histamine H1 | Not Specified | 31.6 | [7][8] |

| Histamine H2 | [³H]tiotidine | 43,437 ± 6,257 | [6] |

| Histamine H2 | Not Specified | 100,000 | [8] |

| Histamine H3 | [³H]N-methyl histamine | 171,666 ± 6,774 | [6] |

| Histamine H3 | Not Specified | 79,400 | [8] |

Table 2: Functional Antagonism of Olopatadine

| Assay | Cell Type | IC₅₀ (nM) | Source |

| Histamine-Induced Phosphoinositide Turnover | Cultured Human Conjunctival Epithelial Cells | 9.5 ± 1.5 | [6] |

| Histamine-Induced Phosphoinositide Turnover | Human Corneal Fibroblasts | 19 | [6] |

| Histamine-Induced Phosphoinositide Turnover | Transformed Human Trabecular Meshwork Cells | 39.9 | [6] |

| Histamine-Induced Phosphoinositide Turnover | Human Conjunctival Epithelial Cells | 10 | [8] |

| Histamine-Induced Phosphoinositide Turnover | Other Human Ocular Cells | 15.8 - 31.6 | [8] |

Table 3: In Vivo H1 Receptor Occupancy in the Human Brain (Oral Administration)

| Drug | Dose | Mean Cortical H₁R Occupancy | Source |

| Olopatadine | 5 mg | ~15% | [9][10] |

| Ketotifen | 1 mg | ~72% | [9][10] |

Core Experimental Protocols

The quantitative data presented above are derived from specific experimental methodologies. The following sections provide a detailed overview of the protocols for key assays used to characterize olopatadine's mechanism of action.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of olopatadine for histamine H1, H2, and H3 receptors.

Methodology:

-

Membrane Preparation: Homogenates from cells or tissues expressing the target histamine receptor subtype are prepared. For instance, guinea pig cerebellum is a common source for H1 receptors.[11]

-

Radioligands: Specific radiolabeled ligands for each receptor subtype are used:

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with the radioligand and varying concentrations of olopatadine.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of olopatadine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to Gq-coupled receptors like the H1 receptor.

Objective: To determine the functional antagonistic potency (IC₅₀) of olopatadine at the H1 receptor.

Methodology:

-

Cell Culture: Human conjunctival epithelial cells, corneal fibroblasts, or other relevant cell lines expressing H1 receptors are cultured.[6][8]

-

Radiolabeling: The cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.

-

Stimulation: The cells are pre-incubated with varying concentrations of olopatadine before being stimulated with histamine to induce PI turnover.

-

Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.

-

Separation: The different IP species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted IP fractions is measured by scintillation counting.

-

Data Analysis: The concentration of olopatadine that inhibits 50% of the histamine-induced PI accumulation (IC₅₀) is calculated.

Molecular Mechanism of Action and Signaling Pathways

Olopatadine exerts its therapeutic effects through a multi-faceted mechanism centered on the histamine H1 receptor and mast cell stabilization.

H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with an allergic reaction, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, leading to itching and redness.[1]

Olopatadine acts as a selective antagonist at the H1 receptor, competitively binding to the receptor and preventing histamine from initiating this signaling cascade.[1][4] Some evidence also suggests that olopatadine may act as an inverse agonist, reducing the basal activity of the H1 receptor.[12]

References

- 1. journals.co.za [journals.co.za]

- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain histamine H receptor occupancy of orally administered antihistamines measured by positron emission tomography with (11)C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Olopatadine's Mast Cell Stabilizing Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine is a well-established therapeutic agent for allergic conjunctivitis, exhibiting a dual mechanism of action that includes histamine H1 receptor antagonism and mast cell stabilization.[1][2] This technical guide provides an in-depth analysis of the mast cell stabilizing properties of Olopatadine, focusing on the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of allergic inflammation and the development of novel anti-allergic therapies. While the precise intracellular signaling cascade of Olopatadine's mast cell-stabilizing effect is not fully elucidated, this guide synthesizes the current understanding of its multifaceted interaction with mast cell biology.[2]

Introduction to Mast Cell Activation and Olopatadine's Dual Action

Mast cells are pivotal effector cells in the allergic inflammatory cascade.[1] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases (e.g., tryptase), and cytokines (e.g., Tumor Necrosis Factor-alpha or TNF-α), which orchestrate the clinical manifestations of allergic reactions.[1][3]

Olopatadine distinguishes itself from many other anti-allergic agents through its dual-action mechanism.[2] It not only competitively antagonizes the histamine H1 receptor, thereby blocking the effects of already released histamine, but also stabilizes mast cells, preventing the initial release of inflammatory mediators.[1][2] This dual functionality provides both immediate relief from allergic symptoms and a prophylactic effect against further allergic responses.

Quantitative Analysis of Olopatadine's Mast Cell Stabilizing Efficacy

The mast cell stabilizing effects of Olopatadine have been quantified in numerous in vitro and in vivo studies. This section summarizes the key quantitative data, providing a clear comparison of its potency in inhibiting the release of various mast cell mediators.

Table 1: In Vitro Inhibition of Mast Cell Mediator Release by Olopatadine

| Mediator | Cell Type | Stimulus | Olopatadine Concentration | % Inhibition / IC50 | Reference |

| TNF-α | Purified Human Conjunctival Mast Cells | Anti-IgE Antibody | 13.1 µM | IC50 | [4][5] |

| TNF-α | Purified Human Conjunctival Mast Cells | Anti-IgE Antibody | 3 mM | Reduced to unchallenged control levels | [4][5] |

| Histamine | Human Conjunctival Mast Cells | Immunological | Dose-dependent | Not specified | [6] |

| Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | 100 µM | ~78.8% | [7] |

| Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | ~86.8% | [7] |

Table 2: In Vivo Efficacy of Olopatadine in the Conjunctival Allergen Challenge (CAC) Model

| Parameter | Study Population | Treatment | Outcome | p-value | Reference |

| Tear Histamine Levels | Allergic Subjects | Olopatadine vs. Placebo | 22.4 ± 12 nM/L (Placebo) vs. 7 ± 8 nM/L (Olopatadine) | p=0.001 | [8] |

| Neutrophil Infiltration (30 min post-challenge) | Allergic Subjects | Olopatadine vs. Placebo | Significant reduction with Olopatadine | p=0.015 | [8] |

| Eosinophil Infiltration (5 hr post-challenge) | Allergic Subjects | Olopatadine vs. Placebo | Significant reduction with Olopatadine | p=0.0002 | [8] |

| Lymphocyte Infiltration (5 hr post-challenge) | Allergic Subjects | Olopatadine vs. Placebo | Significant reduction with Olopatadine | p=0.01 | [8] |

| ICAM-1 Expression (30 min & 5 hr post-challenge) | Allergic Subjects | Olopatadine vs. Placebo | Significant reduction with Olopatadine | Not specified | [8] |

Molecular Mechanisms of Mast Cell Stabilization by Olopatadine

The precise intracellular signaling pathways through which Olopatadine exerts its mast cell-stabilizing effects are still under investigation. However, current evidence points towards a multi-pronged mechanism that involves both biophysical interactions with the cell membrane and potential modulation of key enzymatic activities.

Interaction with the Mast Cell Membrane

Studies have shown that Olopatadine exhibits low intrinsic surface activity and a limited ability to perturb cell membranes, a characteristic that distinguishes it from some other dual-action anti-allergic agents.[9] This non-perturbation of the cell membrane is thought to contribute to its favorable tolerability profile.[10] Furthermore, research on rat peritoneal mast cells suggests that Olopatadine may counteract the membrane surface deformation that occurs during exocytosis.[11] Electron microscopy has revealed that Olopatadine can induce an inward bending of the mast cell membrane, a biophysical change that could physically hinder the fusion of granular and plasma membranes, thereby inhibiting degranulation.[11]

Potential aModulation of Intracellular Signaling

While direct evidence linking Olopatadine to specific intracellular signaling molecules is limited, its ability to inhibit the release of various mediators suggests an upstream point of intervention in the mast cell activation cascade. One proposed mechanism is the inhibition of phospholipase D (PLD), an enzyme involved in the signaling events that lead to histamine release. However, further research is needed to fully elucidate this pathway.

The following diagram illustrates a generalized view of the IgE-mediated mast cell activation pathway and highlights the potential points of intervention for Olopatadine based on current understanding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers aiming to investigate the mast cell stabilizing properties of Olopatadine or other compounds.

In Vitro Mast Cell Degranulation Assay

This protocol is based on methodologies used to assess the effect of Olopatadine on the release of mediators from purified human conjunctival mast cells.[4][5]

Materials:

-

Human conjunctival tissue

-

Enzymes for digestion (e.g., collagenase, hyaluronidase, DNase)

-

Percoll solution

-

Cell culture medium (e.g., RPMI 1640)

-

Olopatadine hydrochloride

-

Mast cell stimulus (e.g., anti-IgE antibody)

-

Assay kits for mediator quantification (e.g., TNF-α ELISA kit, Histamine EIA kit)

Procedure:

-

Mast Cell Isolation and Purification:

-

Obtain human conjunctival tissue from donors.

-

Perform enzymatic digestion to create a single-cell suspension.

-

Use a Percoll density gradient centrifugation to separate mast cells from other cell types, aiming for >95% purity.

-

-

Cell Culture and Treatment:

-

Culture the purified mast cells in an appropriate medium.

-

Pre-incubate the cells with varying concentrations of Olopatadine (or vehicle control) for a specified period (e.g., 30 minutes) at 37°C.

-

-

Mast Cell Challenge:

-

Add the mast cell stimulus (e.g., anti-IgE antibody) to the cell cultures and incubate for a defined time (e.g., 90 minutes) at 37°C to induce degranulation.

-

-

Sample Collection and Analysis:

-

Centrifuge the cell suspensions to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of the mediator of interest (e.g., TNF-α, histamine) in the supernatant using an appropriate assay (e.g., ELISA, EIA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of mediator release for each concentration of Olopatadine compared to the vehicle control.

-

Determine the IC50 value if a dose-response curve is generated.

-

In Vivo Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized clinical research tool used to evaluate the efficacy of anti-allergic medications in a controlled setting.[1][12][13]

Study Design:

-

A double-masked, randomized, placebo-controlled, contralateral-eye study design is often employed.

-

Participants are individuals with a history of allergic conjunctivitis and a positive skin test to a specific allergen.

Procedure:

-

Baseline and Allergen Titration:

-

Establish the baseline clinical signs and symptoms.

-

Perform an initial CAC to determine the allergen concentration that elicits a standardized allergic response.

-

-

Treatment Period:

-

Participants are randomized to receive Olopatadine in one eye and a placebo in the contralateral eye for a specified duration (e.g., several days).

-

-

Conjunctival Allergen Challenge:

-

After the treatment period, a CAC is performed in both eyes using the predetermined allergen concentration.

-

-

Efficacy Assessments:

-

Clinical Endpoints: Subjective ratings of ocular itching and objective assessments of conjunctival redness are recorded at multiple time points post-challenge (e.g., 3, 5, 10, and 20 minutes).

-

Biomarker Analysis:

-

-

Data Analysis:

-

Compare the clinical scores and biomarker levels between the Olopatadine-treated and placebo-treated eyes to determine the statistical significance of the treatment effect.

-

Conclusion

Olopatadine's mast cell stabilizing properties are a cornerstone of its clinical efficacy in managing allergic conjunctivitis. The quantitative data from both in vitro and in vivo studies unequivocally demonstrate its ability to inhibit the release of key inflammatory mediators from mast cells. While the complete molecular mechanism is yet to be fully elucidated, evidence suggests a unique mode of action involving the modulation of mast cell membrane biophysics. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further unraveling the intricate details of Olopatadine's interaction with mast cell signaling pathways and for the evaluation of novel mast cell stabilizing agents. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more targeted and effective therapies for allergic diseases.

References

- 1. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olopatadine inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. karger.com [karger.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olopatadine inhibits exocytosis in rat peritoneal mast cells by counteracting membrane surface deformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined analysis of two studies using the conjunctival allergen challenge model to evaluate olopatadine hydrochloride, a new ophthalmic antiallergic agent with dual activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of olopatadine, a new ophthalmic antiallergic agent with dual activity, using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]

Olopatadine's In Vitro Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Olopatadine, a well-established dual-action anti-allergic agent, exerts its therapeutic effects through a combination of histamine H1 receptor antagonism and mast cell stabilization. This technical guide delves into the core in vitro anti-inflammatory properties of olopatadine, providing a comprehensive overview of its mechanisms of action at the cellular and molecular level. The following sections present quantitative data on its inhibitory effects, detailed experimental protocols from key studies, and visual representations of the underlying signaling pathways and experimental workflows.

Inhibition of Mast Cell Degranulation and Mediator Release

A primary anti-inflammatory mechanism of olopatadine is the stabilization of mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators. In vitro studies have quantified this inhibitory effect on human conjunctival mast cells.

Quantitative Data: Inhibition of Mediator Release

| Mediator | Cell Type | Stimulus | Olopatadine IC50 | Reference |

| Histamine | Human Conjunctival Mast Cells | Antigen | 6.53 x 10⁻⁴ M (653 µM) | [1] |

| Histamine | Human Conjunctival Mast Cells | Anti-IgE | 5.59 x 10⁻⁴ M (559 µM) | [2] |

| TNF-α | Human Conjunctival Mast Cells | Anti-IgE | 1.31 x 10⁻⁵ M (13.1 µM) | [3][4] |

Experimental Protocol: Inhibition of Histamine and TNF-α Release from Human Conjunctival Mast Cells

This protocol is a synthesis of methodologies described in studies investigating the mast cell stabilizing effects of olopatadine.[1][2][3][4]

1.2.1. Cell Isolation and Culture:

-

Human conjunctival tissue is obtained from donor eyes.

-

The tissue is minced and subjected to enzymatic digestion (e.g., using collagenase, hyaluronidase, and pronase) to create a single-cell suspension.

-

Mast cells are purified from the cell suspension using density gradient centrifugation (e.g., Percoll gradient).

-

The purity of the mast cell population is assessed, typically aiming for >95%.

1.2.2. Mast Cell Stimulation:

-

Purified human conjunctival mast cells are resuspended in a buffered salt solution (e.g., Tyrode's buffer) containing calcium and magnesium.

-

The cells are pre-incubated with varying concentrations of olopatadine or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Degranulation is induced by adding a stimulant, most commonly anti-human IgE antibody, to cross-link IgE receptors on the mast cell surface.

1.2.3. Quantification of Mediator Release:

-

Following stimulation (e.g., for 15-90 minutes), the cell suspension is centrifuged to pellet the mast cells.

-

The supernatant is collected for mediator analysis.

-

Histamine Quantification: Histamine levels in the supernatant are measured using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

TNF-α Quantification: TNF-α levels in the supernatant are quantified using a specific ELISA kit.

-

The half-maximal inhibitory concentration (IC50) of olopatadine is calculated from the dose-response curve.

Attenuation of Pro-inflammatory Cytokine Production in Conjunctival Epithelial Cells

Olopatadine also demonstrates anti-inflammatory effects by modulating the production of pro-inflammatory cytokines from human conjunctival epithelial cells.

Quantitative Data: Inhibition of Cytokine Production

| Cytokine | Cell Type | Stimulus | Olopatadine IC50 | Reference |

| IL-6 | Human Conjunctival Epithelial Cells | Histamine | 5.5 x 10⁻⁹ M (5.5 nM) | [1] |

| IL-8 | Human Conjunctival Epithelial Cells | Histamine | 1.7 x 10⁻⁹ M (1.7 nM) | [1] |

Experimental Protocol: Inhibition of IL-6 and IL-8 Production from Human Conjunctival Epithelial Cells

This protocol is based on the methodology to assess the effect of anti-allergic drugs on cytokine production by conjunctival epithelial cells.[1]

2.2.1. Cell Culture:

-

A human conjunctival epithelial cell line is cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and growth factors until confluent.

2.2.2. Cell Stimulation:

-

The confluent cell monolayers are pre-incubated with various concentrations of olopatadine or vehicle control for a defined period (e.g., 30 minutes).

-

The cells are then stimulated with histamine to induce the production of pro-inflammatory cytokines.

2.2.3. Cytokine Quantification:

-

After a prolonged incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of IL-6 and IL-8 in the supernatant are determined using specific ELISA kits.

-

The IC50 value for olopatadine's inhibition of each cytokine is calculated from the dose-response data.

References

- 1. Treatment of allergic conjunctivitis with olopatadine hydrochloride eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olopatadine inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 4. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Olopatadine: A Technical Guide

Olopatadine is a well-established pharmaceutical agent with a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2][3] This dual activity makes it particularly effective in the management of allergic conditions, most notably allergic conjunctivitis and allergic rhinitis.[4][5] This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of olopatadine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Pharmacokinetics

The systemic exposure to olopatadine varies significantly with the route of administration, being substantially lower with topical ophthalmic and intranasal delivery compared to oral administration.[6][7][8] The drug is primarily eliminated through renal excretion with minimal metabolism.[9][10][11]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following topical ocular administration, olopatadine is minimally absorbed into the systemic circulation.[7][8][12] Plasma concentrations are often below the lower limit of quantification (e.g., <0.5 ng/mL).[7][8][12] When quantifiable, peak plasma concentrations (Cmax) are typically observed within two hours of dosing.[7][13][14] Intranasal administration results in greater systemic absorption, with a bioavailability of approximately 57-60%.[15][16] Peak plasma concentrations after nasal spray administration are generally reached between 15 minutes and 2 hours.[16][17] Oral administration leads to rapid and extensive absorption.[11][18]

-

Distribution : Olopatadine exhibits moderate plasma protein binding, primarily to albumin, with a bound fraction of approximately 55%.[15][16] The unbound fraction is about 45%, suggesting that drug interactions based on protein binding displacement are not significant.[6]

-

Metabolism : Olopatadine is not extensively metabolized, which is a key characteristic of its pharmacokinetic profile.[1][9] The parent drug accounts for the majority of the circulating substance.[9] Minor metabolites, including N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3), have been identified but constitute a small fraction of the eliminated dose.[6][9] In vitro studies using human liver microsomes have shown that olopatadine does not significantly inhibit major cytochrome P450 enzymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), indicating a low potential for metabolic drug-drug interactions.[16][18]

-

Excretion : The primary route of elimination for olopatadine is renal excretion.[1][11][18] Following oral administration, approximately 60-70% of the dose is recovered in the urine, with the majority being the unchanged parent drug.[8][9][12] Fecal excretion accounts for about 17% of the dose.[9] The plasma elimination half-life is estimated to be between 8 to 12 hours for oral and intranasal routes and around 3 hours for the ophthalmic route.[1][12][13][14][15]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of olopatadine across different formulations and study populations.

Table 1: Pharmacokinetic Parameters of Olopatadine (Ophthalmic Administration)

| Formulation | Dose | Population | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | AUC (ng·h/mL) |

| 0.15% Solution | 1 drop/eye, q12h for 2 weeks | Healthy Volunteers (n=24) | 0.5 - 1.3 | ~2 | ~3 | Not Reported |

| 0.77% Solution (Single Dose) | 1 drop/eye | Healthy Volunteers (n=24) | 1.65 | 2 | 2.9 - 3.4 | 9.77 (AUC0-12) |

| 0.77% Solution (Multiple Doses) | 1 drop/eye, q24h for 7 days | Healthy Volunteers (n=24) | 1.45 | 2 | 2.9 - 3.4 | 9.01 (AUC0-12) |

Data sourced from references:[7][8][12][13][14][19]

Table 2: Pharmacokinetic Parameters of Olopatadine (Intranasal Administration)

| Formulation | Dose | Population | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | AUC (ng·h/mL) | Bioavailability |

| 0.6% Spray (Single Dose) | 2 sprays/nostril | Healthy Volunteers | 17.5 ± 6.7 | 0.25 - 2 | Not Reported | 60.3 ± 20.3 | ~60% |

| 0.6% Spray (Multiple Doses) | 2 sprays/nostril, BID | Allergic Rhinitis Patients | 23.3 ± 6.2 | 0.25 - 2 | 8 - 12 | 78.0 ± 13.9 (AUC0-12) | Not Reported |

| 0.6% Spray (Pediatric, 6-11 yrs) | 1 spray/nostril, BID for ≥14 days | Allergic Rhinitis Patients (n=42) | 15.4 ± 7.3 | Not Reported | Not Reported | 78.0 ± 13.9 (AUC0-12) | Not Reported |

| 0.6% Spray (Pediatric, 2-<6 yrs) | 1 spray/nostril, BID for ≥14 days | Allergic Rhinitis Patients (n=66) | 13.4 ± 4.6 | Not Reported | Not Reported | 75.0 ± 26.4 (AUC0-12) | Not Reported |

Data sourced from references:[15][16][17]

Pharmacodynamics

Olopatadine's therapeutic efficacy stems from its dual action on the allergic cascade: direct antagonism of the histamine H1 receptor and stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators.[3][4][20]

Mechanism of Action

-

Histamine H1 Receptor Antagonism : Olopatadine is a potent and selective antagonist of the histamine H1 receptor.[4][5][21] It competitively binds to H1 receptors on nerve endings and blood vessels, effectively blocking the actions of histamine.[20][21] This action directly mitigates the classic symptoms of an allergic reaction, such as itching, vasodilation (leading to redness), and increased vascular permeability (leading to swelling and tearing).[3][22] Olopatadine shows high selectivity for the H1 receptor with significantly lower affinity for H2 and H3 receptors, as well as for alpha-adrenergic, dopamine, and muscarinic receptors.[12][21][23]

-

Mast Cell Stabilization : Beyond its antihistaminic effects, olopatadine stabilizes mast cells.[1][3][20] In response to an allergen, mast cells degranulate, releasing a variety of pre-formed and newly synthesized inflammatory mediators, including histamine, tryptase, prostaglandins, and cytokines.[3][7] Olopatadine inhibits this degranulation process, thereby reducing the overall inflammatory response.[7][24][25] This mast cell-stabilizing property is attributed to its ability to counteract the plasma membrane deformation that occurs during exocytosis.[26] It has also been shown to inhibit the release of pro-inflammatory cytokines from human conjunctival epithelial cells.[7][13]

Quantitative Pharmacodynamic Data

Table 3: Receptor Binding and Functional Activity of Olopatadine

| Parameter | Value | Target/System |

| Ki | 31.6 nM | Histamine H1 Receptor |

| Ki | 41.1 ± 6.0 nM | Histamine H1 Receptor |

| Ki | 43,437 ± 6,257 nM | Histamine H2 Receptor |

| Ki | 171,666 ± 6,774 nM | Histamine H3 Receptor |

| IC50 | 9.5 ± 1.5 nM | Histamine-induced phosphoinositide turnover (human conjunctival epithelial cells) |

| IC50 | 559 µM | Histamine release from mast cells |

Data sourced from references:[23][27]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz)

The following diagrams illustrate the key pharmacodynamic actions of olopatadine and a typical workflow for a clinical pharmacodynamic study.

Caption: Dual mechanism of action of Olopatadine in the allergic cascade.

Caption: Workflow of a Conjunctival Allergen Challenge (CAC) study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and pharmacodynamic data. Below are summaries of typical experimental protocols employed in the study of olopatadine.

Pharmacokinetic Studies (Ophthalmic Administration)

-

Study Design : Typically single-center or multicenter, randomized, controlled studies in healthy adult volunteers.[14][19] A common design involves evaluating single- and multiple-dose pharmacokinetics.[13][14] For multiple-dose arms, subjects may receive bilateral topical administration of the olopatadine solution (e.g., once daily) for a specified period, such as 7 days.[13][14]

-

Subjects : Healthy adult volunteers (e.g., ≥18 years) with no clinically significant ophthalmological abnormalities.[14][19] Studies may include specific demographic groups, such as Japanese and non-Japanese subjects, to assess potential ethnic differences.[13]

-

Drug Administration : A precise volume of the olopatadine ophthalmic solution is administered bilaterally to the eyes.[7][8]

-

Sample Collection : Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[13] Plasma is separated and stored frozen until analysis.

-

Analytical Method : Plasma concentrations of olopatadine and its metabolites are determined using a validated, sensitive analytical method, such as liquid chromatography with tandem mass spectrometry (LC/MS/MS) or a radioimmunoassay (RIA).[6] The lower limit of quantification (LOQ) for these assays is typically very low (e.g., ≤0.050 ng/mL) to detect the minimal systemic absorption from topical administration.[6][13]

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.[19]

Pharmacodynamic Studies (Conjunctival Allergen Challenge Model)

-

Study Design : Double-masked, randomized, placebo-controlled, contralateral-eye design.[24][25] This design allows each subject to serve as their own control, enhancing the statistical power of the study.

-

Subjects : Individuals with a documented history of seasonal allergic conjunctivitis but who are asymptomatic at the time of the study.[25]

-

Procedure :

-

Baseline Visit : Subjects undergo a bilateral conjunctival allergen challenge (CAC) with increasing doses of a relevant allergen (e.g., grass, ragweed) to confirm a significant allergic response.[24]

-

Treatment Period : After a washout period, subjects self-administer olopatadine in one eye and a placebo vehicle in the contralateral eye for a set duration (e.g., twice daily for 5 days).[24]

-

Challenge Visit : On the final day, subjects receive a final dose of the study drug. Approximately 15 minutes later, they undergo a CAC with the previously determined allergen dose.[24]

-

-

Endpoints Measurement :

-

Clinical Signs and Symptoms : Itching and redness are assessed by the subject and/or investigator at multiple time points after the challenge (e.g., 5, 10, 20, 30 minutes, and 5 hours).[24]

-

Tear Fluid Analysis : Tear samples are collected to measure the concentration of inflammatory mediators like histamine.[24][25] For instance, histamine levels can be dramatically lower in olopatadine-treated eyes compared to placebo-treated eyes (e.g., 7 ± 8 nM/L vs 22.4 ± 12 nM/L).[24]

-

Cellular Infiltrate : Tear cytology is performed to quantify the influx of inflammatory cells such as neutrophils and eosinophils at various time points post-challenge.[24][25]

-

Adhesion Molecule Expression : Impression cytology is used to collect conjunctival epithelial cells to assess the expression of pro-inflammatory markers like Intercellular Adhesion Molecule-1 (ICAM-1).[24][25]

-

Conclusion

Olopatadine possesses a favorable pharmacokinetic profile characterized by low systemic absorption after topical administration and elimination primarily as an unchanged drug via the kidneys, minimizing the risk of systemic side effects and drug-drug interactions. Its potent and dual pharmacodynamic actions—selective histamine H1 receptor antagonism and mast cell stabilization—provide a comprehensive mechanism for the effective and rapid relief of allergic symptoms. The experimental models and protocols described herein have been pivotal in elucidating these properties and establishing the clinical efficacy and safety of olopatadine. This guide provides a foundational understanding for professionals engaged in the ongoing research and development of anti-allergic therapies.

References

- 1. Olonex | 5 mg | Tablet | ওলোনেক্স ৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.co.za [journals.co.za]

- 4. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Olopatadine Monograph for Professionals - Drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. drugs.com [drugs.com]

- 13. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patanase (olopatadine intranasal) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 16. fda.gov [fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 21. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. Effects of Olopatadine Hydrochloride, a Histamine H1 Receptor Antagonist, on Histamine-Induced Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. karger.com [karger.com]

- 27. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Solubility and Stability of Olopatadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of olopatadine hydrochloride, a potent and selective antihistamine and mast cell stabilizer. Sourced from a variety of scientific literature, this document consolidates critical data on the physicochemical properties of olopatadine hydrochloride, offering valuable insights for formulation development, analytical method development, and stability-indicating studies. Detailed experimental protocols for solubility and stability assessments are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of the molecule's behavior.

Introduction

Olopatadine hydrochloride is a well-established active pharmaceutical ingredient (API) used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability characteristics. A thorough understanding of these parameters is therefore paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide aims to provide a detailed technical resource on the solubility of olopatadine hydrochloride in various solvents and its stability under different stress conditions.

Solubility of Olopatadine Hydrochloride

Olopatadine hydrochloride is described as a white crystalline powder that is freely soluble in water and alcohol.[3] However, its aqueous solubility is pH-dependent and can be influenced by the presence of other excipients.[4][5][6]

Quantitative Solubility Data

The solubility of olopatadine hydrochloride in various solvents is summarized in the table below.

| Solvent | Solubility (mg/mL) | Conditions | Reference(s) |

| Water | ≥20 | Room Temperature | [3] |

| Water | ~1.8 (as 0.18 w/v %) | pH ~7.0, Room Temperature | [5][7] |

| Ethanol | ~0.25 | Not Specified | |

| Methanol | Soluble | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~3 - 55 | Sonication may be required | |

| Dimethylformamide (DMF) | ~5 | Not Specified | |

| Phosphate Buffered Saline (PBS) | ~0.5 | pH 7.2 |

Note: The significant range in DMSO solubility may be attributed to variations in experimental conditions and the hygroscopic nature of DMSO.

Factors Influencing Aqueous Solubility

The aqueous solubility of olopatadine hydrochloride is a critical factor in the formulation of ophthalmic and nasal dosage forms. Its solubility is limited at neutral pH.[8] To achieve higher concentrations of olopatadine in formulations, various strategies are employed:

-

pH Adjustment: Olopatadine hydrochloride's solubility is influenced by pH. While sparingly soluble at pH 4.6, it is more soluble in a buffer solution at pH 10.[5]

-

Excipients: The addition of certain excipients can significantly enhance the aqueous solubility of olopatadine hydrochloride.

-

Cyclodextrins: Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) has been used to increase the solubility of olopatadine in aqueous formulations, allowing for higher concentration products.[6]

-

Polymers and Surfactants: Polyethylene glycol (PEG) 400 and polyvinylpyrrolidone (PVP) have been investigated for their ability to solubilize olopatadine.[5][7]

-

Stability of Olopatadine Hydrochloride

The stability of olopatadine hydrochloride has been extensively studied under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3]

Summary of Forced Degradation Studies

The table below summarizes the degradation behavior of olopatadine hydrochloride under different stress conditions.

| Stress Condition | Conditions | Observation | Degradation Products Identified | Reference(s) |

| Acid Hydrolysis | 1 N HCl, 80°C, 2 hours | ~10% degradation | OLO1, OLO2, OLO3, OLO4, OLO5, Degradant V | [3] |

| Alkaline Hydrolysis | 1 N NaOH, 80°C, 3 hours | ~5% degradation | OLO3, OLO5, OLO6, OLO7, Degradant I | [3] |

| Neutral Hydrolysis | Water, Refluxing at 60°C | Gradual degradation | OLO1, OLO3, OLO5 | |

| Oxidative Degradation | 30% H₂O₂, Room Temp, 24 hours | Stable / Slight degradation | - | [3] |

| Thermal Degradation | Dry heat, 60-80°C, up to 10 days | Stable | - | [3] |

| Photolytic Degradation | Solid state: UV light exposure | Stable | - | [3] |

| Methanolic solution: UV light | ~15% degradation | Degradants II, III, IV, V |

Note: "OLO" and "Degradant" followed by a number are designations for degradation products as reported in the cited literature.

Degradation Pathway

Forced degradation studies have revealed that olopatadine hydrochloride primarily degrades through hydrolysis and photolysis. The degradation pathway involves the formation of several degradation products, some of which have been structurally characterized.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of olopatadine hydrochloride in a given solvent.

Materials:

-

Olopatadine hydrochloride powder

-

Solvent of interest (e.g., water, buffer of specific pH)

-

Volumetric flasks and pipettes

-

Shaker or magnetic stirrer with temperature control

-

Syringes and membrane filters (e.g., 0.45 µm PVDF or PTFE)

-

Validated HPLC-UV system or other suitable analytical instrument

Procedure:

-

Add an excess amount of olopatadine hydrochloride to a flask containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker or on a magnetic stirrer and agitate at a constant, controlled temperature for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a membrane filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of olopatadine hydrochloride.

-

The determined concentration represents the equilibrium solubility of olopatadine hydrochloride in the tested solvent at the specified temperature.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on olopatadine hydrochloride in accordance with ICH guidelines.

Materials:

-

Olopatadine hydrochloride

-

HPLC grade solvents (methanol, acetonitrile, water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature-controlled oven, water bath, and photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve olopatadine hydrochloride in 0.1 N HCl and reflux at 60°C. Withdraw samples at various time intervals, neutralize with an equivalent amount of base, and analyze.

-

Alkaline Hydrolysis: Dissolve olopatadine hydrochloride in 0.1 N NaOH and reflux at 60°C. Withdraw samples at different time points, neutralize with an equivalent amount of acid, and analyze.

-

Oxidative Degradation: Treat a solution of olopatadine hydrochloride with 3-30% hydrogen peroxide at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose solid olopatadine hydrochloride powder to dry heat (e.g., 60-80°C) in a temperature-controlled oven for a specified period.

-

Photolytic Degradation: Expose a solution of olopatadine hydrochloride (e.g., in methanol) and the solid drug to UV and visible light in a photostability chamber.

For all stress conditions, a control sample (unstressed) should be analyzed concurrently. The analysis is performed using a validated stability-indicating HPLC method capable of separating the parent drug from all degradation products.

Mechanism of Action: Signaling Pathway

Olopatadine hydrochloride exerts its therapeutic effect through a dual mechanism of action: as a selective histamine H1 receptor antagonist and as a mast cell stabilizer.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, triggering a downstream signaling cascade that leads to the symptoms of allergy. Olopatadine competitively and reversibly binds to the H1 receptor, preventing histamine from binding and thereby inhibiting its effects.

Mast Cell Stabilization

In addition to blocking histamine receptors, olopatadine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This action prevents the initiation of the allergic cascade.

Conclusion

This technical guide has provided a detailed summary of the solubility and stability of olopatadine hydrochloride. The compiled data and experimental protocols offer a valuable resource for scientists and professionals involved in the development of pharmaceutical products containing this active ingredient. A thorough understanding of these fundamental properties is essential for ensuring the quality, safety, and efficacy of olopatadine hydrochloride formulations. The provided diagrams of the degradation and signaling pathways further contribute to a comprehensive understanding of the molecule's behavior.

References

- 1. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. US20160338951A1 - Process of preparing aqueous ophthalmic solution of olopatadine - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. US9533053B2 - High concentration olopatadine ophthalmic composition - Google Patents [patents.google.com]

- 8. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]

Beyond the H1-Receptor: A Technical Guide to the Multifaceted Molecular Targets of Olopatadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established therapeutic agent, widely recognized for its potent and selective histamine H1 receptor antagonism, which forms the cornerstone of its efficacy in treating allergic conditions.[1][2][3] However, a growing body of evidence reveals that its pharmacological profile extends significantly beyond this primary mechanism. This technical guide provides an in-depth exploration of Olopatadine's molecular interactions with non-histaminic targets, offering a comprehensive overview of its multifaceted mechanism of action. Understanding these additional targets is crucial for elucidating the full therapeutic potential of Olopatadine and for guiding the development of future anti-allergic and anti-inflammatory drugs.

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in Olopatadine's broader pharmacological effects.

Quantitative Data: Olopatadine's Interaction with Non-Histaminic Targets

Olopatadine's activity at various molecular targets has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) for its effects on inflammatory mediator release and its selectivity for various neurotransmitter receptors.

| Target Mediator | Cell Type | IC50 | Reference |

| Histamine, Tryptase, Prostaglandin D2 | Human Conjunctival Mast Cells | 559 µM | [1] |

| TNF-alpha | Human Conjunctival Mast Cells | 13.1 µM | [4] |

Table 1: Inhibition of Inflammatory Mediator Release by Olopatadine

| Receptor | Binding Affinity (Ki) | Reference |

| Histamine H1 | 31.6 nM | [1] |

| Histamine H2 | 100 µM | [1] |

| Histamine H3 | 79.4 µM | [1] |

| Alpha-adrenergic, Dopamine, Muscarinic (Type 1 & 2), Serotonin | Negligible Effects Reported | [5][6][7][8] |

Table 2: Receptor Binding Affinity and Selectivity of Olopatadine

Key Non-Histaminic Molecular Targets and Mechanisms

Beyond its well-documented H1 receptor antagonism, Olopatadine exerts its anti-allergic and anti-inflammatory effects through several other key molecular mechanisms:

Mast Cell Stabilization

A pivotal action of Olopatadine is its ability to stabilize mast cells, thereby inhibiting the release of a broad spectrum of inflammatory mediators.[9][10][11] This action is independent of its H1-receptor blockade.

-

Inhibition of Mediator Release: Olopatadine has been shown to inhibit the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized mediators such as prostaglandin D2 and TNF-alpha from human conjunctival mast cells.[1][4]

Modulation of Inflammatory Cytokines

Olopatadine has demonstrated significant immunomodulatory effects by influencing the production of various cytokines from different immune cells.

-

Inhibition of Pro-inflammatory Cytokines: Studies have shown that Olopatadine can inhibit the release of TNF-alpha from human conjunctival mast cells.[4] It has also been observed to down-regulate the expression of IL-5 from T-helper 2 (Th2) cells.[12][13] In combination therapy, it has been associated with reductions in serum IL-4 levels.[14]

-

Modulation of T-cell Cytokine Profile: In peripheral blood T cells, Olopatadine has been shown to inhibit the IL-4-induced expression of IL-5.[12] Combination therapy involving Olopatadine has also been linked to an increase in the levels of the T-helper 1 (Th1) cytokine, IFN-gamma, and IL-2, suggesting a potential to shift the immune response towards a Th1 profile.[14]

Inhibition of Substance P Release

Substance P, a neuropeptide involved in neurogenic inflammation, pain, and vasodilation, is another key target of Olopatadine.

-

Suppression of Substance P: Olopatadine has been shown to significantly inhibit the antigen-induced release of Substance P from rat conjunctiva and in the tears of a rat conjunctivitis model.[15][16] This effect contributes to its anti-inflammatory properties beyond histamine antagonism.

Interference with Intracellular Signaling Pathways

The diverse cellular effects of Olopatadine are underpinned by its ability to modulate key intracellular signaling cascades.

-

Regulation of Intracellular Calcium: Olopatadine has been shown to downmodulate T-cell chemotaxis by reducing calcium influx.[17] While the precise mechanisms are still under investigation, this effect on calcium signaling is likely a crucial component of its broader anti-inflammatory actions. Some antihistamines have been shown to interfere with the release of calcium from intracellular stores, a mechanism that may also be relevant to Olopatadine.[18]

-

Modulation of the ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and inflammation.[19][20][21][22][23] While direct studies on Olopatadine's effect on the entire ERK pathway are limited, its influence on downstream events like cytokine production suggests a potential modulatory role.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to elucidate the non-histaminic actions of Olopatadine.

Inhibition of TNF-alpha Release from Human Conjunctival Mast Cells

-

Cell Purification: Human conjunctival mast cells were purified from cadaveric tissues using a combination of enzymatic digestion and Percoll gradient centrifugation to achieve a purity of over 95%.[4]

-

Cell Culture and Treatment: Purified mast cells were incubated with varying concentrations of Olopatadine for 30 minutes.[4]

-

Stimulation: The cells were then challenged with an anti-IgE antibody for 90 minutes to induce degranulation and TNF-alpha release.[4]

-

Quantification: The concentration of TNF-alpha in the cell supernatants was determined using a specific enzyme-linked immunosorbent assay (ELISA).[4]

Inhibition of Substance P Release in a Rat Model of Allergic Conjunctivitis

-

Animal Model: Allergic conjunctivitis was induced in rats through passive sensitization with anti-ovalbumin anti-serum followed by an intravenous injection of ovalbumin.[15][16]

-

Drug Administration: Olopatadine ophthalmic solution (0.1% and 0.2%) was topically administered to the eyes of the rats at various time points before or after the antigen challenge.[16]

-

Sample Collection: Tear fluid and conjunctival tissue were collected from the animals.[15]

-

Quantification: The levels of Substance P in the collected samples were measured using a commercial Substance P assay kit (ELISA).[15]

Inhibition of Cytokine Expression in Human Peripheral Blood T-Cells

-

Cell Isolation: Peripheral blood T-cells were isolated from healthy volunteers.[12][13]

-

Pre-incubation and Stimulation: The isolated T-cells were pre-incubated with Olopatadine for 30 minutes. Subsequently, the cells were stimulated with either Interleukin-12 (IL-12) to induce a Th1 response or Interleukin-4 (IL-4) to induce a Th2 response.[12][13]

-

RNA Extraction and RT-PCR: After 6 hours of stimulation, total RNA was extracted from the cells. Semiquantitative reverse transcription-polymerase chain reaction (RT-PCR) was performed using specific primers for IFN-gamma and IL-5 to assess their mRNA expression levels.[12][13]

-

Cytokine Quantification (ELISA): Cell culture supernatants were collected after 24 hours of stimulation, and the protein levels of IFN-gamma and IL-5 were quantified by ELISA.[12][13]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of Olopatadine beyond histamine H1 receptor antagonism.

Caption: Olopatadine's mast cell stabilizing effect.

Caption: Olopatadine's modulation of T-cell cytokine release.

Caption: Olopatadine's inhibition of Substance P release.

Conclusion

The pharmacological actions of Olopatadine are clearly more complex and far-reaching than its well-established histamine H1 receptor antagonism. Its ability to stabilize mast cells, modulate the release of a wide array of inflammatory mediators and cytokines, inhibit the pro-inflammatory actions of Substance P, and interfere with key intracellular signaling pathways collectively contribute to its robust clinical efficacy.

For researchers and drug development professionals, a deeper understanding of these non-histaminic targets of Olopatadine offers several key insights. It underscores the importance of a multi-targeted approach in the treatment of allergic and inflammatory diseases. Furthermore, it provides a valuable framework for the design and development of novel therapeutics with enhanced efficacy and broader applications. The continued exploration of Olopatadine's multifaceted molecular interactions will undoubtedly pave the way for new and improved treatments for a range of inflammatory conditions.

References

- 1. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. redorbit.com [redorbit.com]

- 10. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research | Semantic Scholar [semanticscholar.org]

- 12. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy, safety, and serum cytokine modulation by olopatadine hydrochloride and desloratadine citrate disodium combination therapy in urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antihistaminic drug olopatadine downmodulates T cell chemotaxis toward CXCL10 by reducing CXCR3 expression, F-actin polymerization and calcium influx in patients with alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of loratadine on cytosolic Ca2+ levels and leukotriene release: novel mechanisms of action independent of the anti-histamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 21. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 22. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Olopatadine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Olopatadine in various animal models of allergic disease. Olopatadine is a well-established dual-action antihistamine and mast cell stabilizer, and this document synthesizes key preclinical data to facilitate further research and development.[1][2][3][4]

Core Mechanisms of Action

Olopatadine exerts its therapeutic effects through a dual mechanism of action:

-

Histamine H1 Receptor Antagonism: It selectively binds to and blocks the histamine H1 receptor, thereby preventing the downstream effects of histamine, a key mediator of allergic symptoms such as itching, redness, and swelling.[4]

-

Mast Cell Stabilization: Olopatadine inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1][2][3][4]

This dual activity makes it an effective agent in managing the multifaceted symptoms of allergic conditions.[1][2][3]

Allergic Conjunctivitis Models

Olopatadine has been extensively studied in animal models of allergic conjunctivitis, demonstrating potent and long-lasting efficacy.

Experimental Protocols

Guinea Pig Model of Histamine-Induced Conjunctival Vascular Permeability:

This model is designed to evaluate the antihistaminic activity of a compound.

-

Animals: Hartley guinea pigs are commonly used.

-

Procedure:

-

Animals are intravenously loaded with Evans blue dye.

-

A subconjunctival injection of histamine is administered to induce vascular permeability, which is visualized by the leakage of the dye. .

-

-

Treatment: Olopatadine or vehicle is topically administered to the eye at various time points before the histamine challenge.

-

Efficacy Endpoint: The extent of dye leakage (wheal response) is measured, typically 30 minutes after the histamine challenge, to quantify the inhibition of vascular permeability.[5]

Guinea Pig Model of Passive Conjunctival Anaphylaxis:

This model assesses the mast cell stabilizing and overall anti-allergic activity.

-

Animals: Passively sensitized guinea pigs are used.

-

Sensitization: Animals are passively sensitized to an antigen, such as ovalbumin (OVA).[5]

-

Challenge: The sensitized animals are challenged with a topical application of the antigen to the eye 24 hours after sensitization.[5]

-

Treatment: Olopatadine or vehicle is administered topically prior to the antigen challenge.[3]

-

Efficacy Endpoints: Clinical signs of conjunctivitis, including congestion/redness, swelling, and discharge/tearing, are scored 30 minutes after the antigen challenge.[5]

Rat Antigen-Induced Conjunctivitis Model:

This model also evaluates the anti-allergic efficacy of ophthalmic solutions.

-

Animals: Rats are used in this model.

-

Induction: Conjunctivitis is induced by an antigen challenge in sensitized rats.

-

Treatment: Olopatadine ophthalmic solution (e.g., 0.1% and 0.2%) is instilled in the eyes of the rats before the antigen challenge.[6]

-

Efficacy Endpoints:

Quantitative Efficacy Data

| Animal Model | Treatment | Efficacy Endpoint | Results | Reference |

| Guinea Pig (Histamine-Induced Vascular Permeability) | Olopatadine (topical) | Inhibition of dye leakage (ED50) | 0.002% (30 min pre-treatment) | [5] |

| Guinea Pig (Passive Conjunctival Anaphylaxis) | Olopatadine (topical) | Inhibition of allergic conjunctivitis | ~80% inhibition | [3] |

| Rat (Antigen-Induced Conjunctivitis) | Olopatadine 0.1% and 0.2% (topical) | Inhibition of conjunctival dye leakage | Significant suppression at both concentrations (p < 0.0001) | [6] |

| Rat (Antigen-Induced Conjunctivitis) | Olopatadine 0.1% and 0.2% (topical) | Inhibition of Substance P increase in tears | Significant inhibition (p = 0.0054 and p = 0.0005, respectively) | [6] |

Visualizations

Experimental Workflow for Allergic Conjunctivitis Models.

Dual Mechanism of Olopatadine in Allergic Conjunctivitis.

Allergic Rhinitis Models

Olopatadine has also demonstrated efficacy in animal models of allergic rhinitis, reducing key nasal symptoms.

Experimental Protocol

Rat Model of Ovalbumin-Induced Allergic Rhinitis:

-

Animals: OVA-sensitized rats are used as a model for nasal allergy.[7][8]

-

Challenge: Sensitized rats are challenged with an intranasal instillation of OVA.[7][8]

-

Treatment: Olopatadine is administered orally.[7]

-

Efficacy Endpoints:

Quantitative Efficacy Data

| Animal Model | Treatment (Oral) | Efficacy Endpoint | Results | Reference |

| Rat (OVA-Induced Rhinitis) | Olopatadine (3 mg/kg/day) | Sneezing Frequency | 49.3% suppression (p = 0.0016) | [7] |

| Rat (OVA-Induced Rhinitis) | Olopatadine (10 mg/kg/day) | Sneezing Frequency | 85.0% suppression (p < 0.0001) | [7] |

| Rat (OVA-Induced Rhinitis) | Olopatadine | Nasal Temperature Rise | Reduced the increase in nasal temperature | [7][8] |

| Rat (OVA-Induced Rhinitis) | Olopatadine | NGF and VEGF in NALF | Inhibited the increased production | [7][8] |

Atopic Dermatitis Models

In vivo studies in mouse models of atopic dermatitis have shown that olopatadine can alleviate skin inflammation and itching.

Experimental Protocols

NC/Nga Mouse Model of Atopic Dermatitis:

-

Animals: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.

-

Induction: AD-like lesions are induced by topical application of Dermatophagoides farinae body (Dfb) extract.[9]

-

Treatment: Olopatadine is administered orally.[9]

-

Efficacy Endpoints:

Mouse Model of Chronic Contact Dermatitis:

-

Animals: Mice are used to model chronic skin inflammation.

-

Induction: Chronic contact dermatitis is induced, and scratching episodes are monitored.

-

Treatment: Olopatadine is administered to the animals.

-

Efficacy Endpoints:

Mouse Model of Skin Barrier Disruption:

-

Animals: Mice are used to study the effects on skin barrier recovery.

-

Induction: The skin barrier is disrupted by tape stripping.[10]

-

Treatment: Olopatadine is administered orally.[10]

-

Efficacy Endpoint: Transepidermal water loss (TEWL) is measured to monitor the recovery of skin barrier function.[10]

Quantitative Efficacy Data

| Animal Model | Treatment (Oral) | Efficacy Endpoint | Results | Reference |

| NC/Nga Mouse (Atopic Dermatitis) | Olopatadine | Scratching Behavior | Significantly suppressed | [9] |

| NC/Nga Mouse (Atopic Dermatitis) | Olopatadine | Dermatitis Score | Significantly improved | [9] |

| NC/Nga Mouse (Atopic Dermatitis) | Olopatadine | Neurite Outgrowth | Inhibited | [9] |

| NC/Nga Mouse (Atopic Dermatitis) | Olopatadine | Inflammatory Markers & Histamine | Decreased levels in lesional skin | [9] |

| NC/Nga Mouse (Atopic Dermatitis) | Olopatadine | Serum Dfb-specific IgE | Decreased concentration | [9] |

| Mouse (Skin Barrier Disruption) | Olopatadine | Recovery of Skin Barrier Function | Significantly accelerated | [10] |

Visualizations

Pleiotropic Effects of Olopatadine in Atopic Dermatitis.

Conclusion

The in vivo animal model data presented in this guide underscore the robust and multifaceted efficacy of Olopatadine in treating the signs and symptoms of various allergic conditions. Its dual mechanism of action, targeting both histamine H1 receptors and mast cell stabilization, translates to significant therapeutic benefits in models of allergic conjunctivitis, rhinitis, and atopic dermatitis. This compilation of experimental protocols and quantitative data serves as a valuable resource for researchers and drug development professionals in the field of allergy and immunology.

References

- 1. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. redorbit.com [redorbit.com]

- 4. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the antiallergic activity of olopatadine on rhinitis induced by intranasal instillation of antigen in sensitized rats using thermography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the antiallergic activity of olopatadine on rhinitis induced by intranasal instillation of antigen in sensitized rats using thermography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olopatadine hydrochloride improves dermatitis score and inhibits scratch behavior in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Olopatadine hydrochloride accelerates the recovery of skin barrier function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Pharmacological Profile of Olopatadine and its Analogs: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine is a well-established and widely utilized therapeutic agent for the management of allergic conjunctivitis and rhinitis. Its clinical success is attributed to a dual mechanism of action, functioning as both a selective histamine H₁ receptor antagonist and a mast cell stabilizer. This technical guide provides an in-depth exploration of the discovery and synthesis of Olopatadine, including detailed experimental protocols for key synthetic routes. Furthermore, it delves into the pharmacological properties of Olopatadine and its analogs, presenting quantitative data on receptor binding affinities, mast cell stabilization, and pharmacokinetics in clearly structured tables. The structure-activity relationships of the dibenz[b,e]oxepin core are also discussed. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this important antiallergic agent.

Discovery and History

Olopatadine, chemically known as (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, was first synthesized and patented by Kyowa Hakko Kogyo (now Kyowa Kirin) in 1986 and came into medical use in 1997.[1] It was developed as a second-generation antihistamine with the goal of providing effective relief from allergy symptoms with an improved safety profile, particularly with reduced sedative effects compared to first-generation antihistamines.

Olopatadine hydrochloride was first approved as a prescription eye drop formulation, Patanol® (0.1% solution), by the U.S. Food and Drug Administration (FDA) for the treatment of allergic conjunctivitis. Subsequently, higher concentration formulations like Pataday® (0.2% solution) and Pazeo® (0.7% solution) were developed to offer the convenience of once-daily dosing.[2] The demonstrated efficacy and safety of Olopatadine have led to its approval in various formulations, including nasal sprays (Patanase®) for allergic rhinitis, and its transition to an over-the-counter medication in some regions.[1]

Synthesis of Olopatadine

The synthesis of Olopatadine has been approached through several strategic routes, with the primary challenge being the stereoselective formation of the (Z)-isomer of the exocyclic double bond, which is the active configuration. The key retrosynthetic disconnection involves the formation of this double bond or the construction of the central seven-membered dibenz[b,e]oxepin ring system.

Retrosynthetic Analysis

A common retrosynthetic approach for Olopatadine (1) is illustrated below. The key bond formation is the exocyclic carbon-carbon double bond, which can be formed via a Wittig reaction between the dibenz[b,e]oxepinone precursor (2) and a suitable phosphonium ylide. Alternatively, the side chain can be introduced via a Grignard reaction followed by dehydration. Other strategies involve the palladium-catalyzed cyclization to form the seven-membered ring.

Key Synthetic Routes and Experimental Protocols

Several synthetic strategies have been successfully employed for the synthesis of Olopatadine. The most prominent methods include the Wittig reaction, Grignard reaction, Heck reaction, and palladium-catalyzed intramolecular cyclization.

The Wittig reaction is a widely used method for the synthesis of Olopatadine, involving the reaction of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (isoxepac) with (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide.

-

Experimental Protocol (based on literature descriptions):

-

Ylide Formation: (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding phosphonium ylide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).